Pipacycline
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N4O9/c1-28(41)15-5-4-6-18(35)19(15)23(36)20-16(28)13-17-22(31(2)3)24(37)21(26(39)29(17,42)25(20)38)27(40)30-14-33-9-7-32(8-10-33)11-12-34/h4-6,16-17,22,34-36,39,41-42H,7-14H2,1-3H3,(H,30,40)/t16-,17-,22-,28+,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUQZDNDLCIQFJ-REHNUXHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCN(CC5)CCO)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCN(CC5)CCO)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00891415 | |
| Record name | Pipacycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1110-80-1 | |
| Record name | Pipacycline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001110801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pipacycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pipacycline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPACYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ3P6082I5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Structural Design of Pipacycline and Analogues
Chemical Synthesis Pathways for Pipacycline
The synthesis of this compound is a well-documented process rooted in the principles of condensation chemistry. It is a semi-synthetic compound derived from tetracycline (B611298). antibioticdb.combioaustralis.com
Mannich Condensation Reactions in this compound Synthesis
The core synthetic route to this compound involves a Mannich condensation reaction. bioaustralis.com This reaction is a fundamental organic transformation that forms a β-amino carbonyl compound, also known as a Mannich base, from an amine, formaldehyde (B43269), and a carbonyl compound containing an acidic proton. In the case of this compound, the reaction brings together tetracycline, which provides the complex scaffold and the active hydrogen on the amide group, with formaldehyde and 4-hydroxyethylpiperazine. bioaustralis.comarxiv.org
The introduction of the piperazine (B1678402) moiety through this reaction is a key structural modification of the parent tetracycline molecule. bioaustralis.com
Role of Formaldehyde and Hydroxyethylpiperazine in Derivatization
Formaldehyde acts as a crucial linker in the Mannich reaction, providing the methylene (B1212753) bridge that connects the tetracycline amide nitrogen to the piperazine ring. 4-hydroxyethylpiperazine serves as the amine component, introducing a side chain that can influence the molecule's physicochemical properties. bioaustralis.comarxiv.org
A detailed manufacturing process for this compound illustrates the practical application of this reaction. The process involves the initial reaction of para-formaldehyde with N-(β-hydroxyethyl)-diethylene diamine (hydroxyethylpiperazine) in isopropanol, followed by the addition of anhydrous tetracycline base. The reaction proceeds with agitation in a nitrogen atmosphere to yield this compound.
| Reactant | Role |
| Tetracycline | Core structural scaffold and source of the active amide hydrogen. |
| Formaldehyde | Provides the methylene bridge in the Mannich reaction. |
| 4-hydroxyethylpiperazine | The amine component that is incorporated into the final structure. |
Strategies for Novel this compound Analogues Synthesis
The development of novel analogues of existing antibiotics is a critical area of research to address challenges such as antibiotic resistance. While specific research on the synthesis of a wide array of this compound analogues is not extensively documented, general strategies for modifying tetracycline structures can be applied.
Approaches to Amide Region Modification
The amide group of the tetracycline scaffold, where the modification in this compound occurs, is a region that has not been extensively investigated for this particular compound. bioaustralis.com However, this site presents a prime target for the synthesis of novel analogues. Strategies could involve the use of different aldehydes or a variety of substituted piperazines and other amines in the Mannich reaction. This would allow for the introduction of diverse functional groups, potentially altering the compound's properties. For instance, replacing 4-hydroxyethylpiperazine with other N-substituted piperazines could introduce different alkyl or aryl groups, which may influence the molecule's interaction with its biological target.
Exploration of Substituents for Enhanced Molecular Properties
Beyond the amide region, other positions on the tetracycline ring system are amenable to modification for the creation of novel analogues. Research on other tetracyclines has shown that substitutions at various positions on the core structure can lead to compounds with altered activity. For example, modifications at positions 7, 8, and 9 of the tetracycline ring have been explored for other analogues. google.com These strategies often involve multi-step synthetic sequences and the use of modern synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, to introduce a wide range of substituents. Such approaches could theoretically be applied to the this compound scaffold to generate new derivatives with enhanced properties.
Structural Elucidation Techniques for this compound Derivatives
The definitive determination of the chemical structure of this compound and its potential analogues relies on a combination of modern spectrometric methods. These techniques provide detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule.
For a molecule with the complexity of this compound, a suite of analytical methods would be employed. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, would be fundamental in establishing the carbon-hydrogen framework. scirp.org Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be used to determine the connectivity between different parts of the molecule.
Mass spectrometry (MS) is another indispensable tool for structural elucidation, providing the precise molecular weight and fragmentation patterns that offer clues about the different structural components. ubuea2.cmmdpi.com For confirmation of the stereochemistry of the molecule, X-ray crystallography would be the gold standard, providing an unambiguous three-dimensional structure of the compound in its crystalline state. ubuea2.cm Infrared (IR) spectroscopy would also be used to identify the presence of key functional groups. mdpi.com
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) | Detailed information on the carbon-hydrogen framework and connectivity of atoms. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns. |
| X-ray Crystallography | Unambiguous three-dimensional structure and stereochemistry. |
| Infrared (IR) Spectroscopy | Identification of key functional groups. |
Molecular Mechanisms of Action and Cellular Target Interactions
Detailed Mechanism of Ribosomal Binding and Protein Synthesis Inhibition
The primary mode of action for Pipacycline, like other tetracyclines, involves the disruption of the translation process at the bacterial ribosome. ontosight.aiguidetopharmacology.org This interference ultimately halts the synthesis of essential proteins, leading to a bacteriostatic effect where bacterial growth and replication are inhibited. patsnap.comuoanbar.edu.iq
This compound specifically targets the 30S subunit of the bacterial ribosome. ontosight.aiguidetopharmacology.org Bacterial ribosomes are composed of a small 30S subunit and a large 50S subunit, which differ from the 40S and 60S subunits found in mammalian cytoplasmic ribosomes. patsnap.comuoanbar.edu.iq This structural difference is a key factor in the selective toxicity of tetracyclines towards bacteria. sigmaaldrich.com this compound binds reversibly to the 16S ribosomal RNA (rRNA) component of the 30S subunit. nih.govcreative-diagnostics.com This binding occurs at a specific site, preventing the necessary conformational changes required for the progression of protein synthesis. nih.gov
The binding of this compound to the 30S ribosomal subunit sterically hinders the attachment of aminoacyl-tRNA (aa-tRNA) to the acceptor site (A-site) of the ribosome-mRNA complex. ontosight.aicreative-biolabs.commdpi.com The A-site is the location where new amino acids, carried by tRNA, are incorporated into the growing polypeptide chain. microbenotes.com By blocking the A-site, this compound effectively prevents the addition of new amino acids, thereby inhibiting the elongation phase of protein synthesis. sigmaaldrich.comnih.gov
Comparative Analysis of this compound's Ribosomal Interactions with Other Tetracyclines
The tetracycline (B611298) family of antibiotics shares a common core mechanism of inhibiting bacterial protein synthesis. slideshare.net However, variations in their chemical structures can lead to differences in their binding affinities and efficacy.
Modern, third-generation tetracyclines like tigecycline (B611373) and eravacycline (B3026998) have been developed to overcome common resistance mechanisms, such as efflux pumps and ribosomal protection proteins. nih.gov These newer agents often exhibit a higher binding affinity for the ribosomal target compared to older tetracyclines. nih.gov For instance, eravacycline demonstrates a tenfold higher affinity for the 30S ribosomal subunit than tetracycline. nih.gov While specific comparative binding affinity data for this compound against all other tetracyclines is not extensively detailed in the available research, it is classified as a semi-synthetic derivative, suggesting modifications from the original tetracycline structure. antibioticdb.com The development of resistance to one tetracycline does not necessarily confer resistance to all others, highlighting the subtle but significant differences in their interactions with the ribosome. uoanbar.edu.iq
Table 1: Comparison of Ribosomal Binding Affinity of Select Tetracyclines
| Tetracycline Analog | Binding Affinity (MVD Docking Score) | Binding Affinity (AutoDock Score) |
|---|---|---|
| Lymecycline | -115.62 | -1.63 |
| This compound | -101.08 | -6.61 |
| Tigecycline | -98.20 | -5.38 |
| Rolitetracycline (B610553) | -94.91 | -5.27 |
| Tetracycline | -93.41 | -4.98 |
Data sourced from a 2016 study on the interaction of tetracycline analogues with Epac2 protein, which included docking simulations. researchgate.net
Investigations into Other Potential Molecular Targets and Pathways
In addition to its well-established role as a protein synthesis inhibitor, studies have explored other potential molecular interactions of this compound.
Research has investigated the interaction of tetracycline analogues, including this compound, with the host cell protein Epac2 (Exchange protein directly activated by cAMP 2). researchgate.net Epac2 is a guanine (B1146940) nucleotide exchange factor involved in various cellular signaling pathways, including insulin (B600854) secretion and synaptic plasticity. bmbreports.orgabcam.com In silico docking studies have suggested that this compound can bind to the active site of the Epac2 protein. researchgate.net These computational models indicate that this compound, along with other tetracyclines like rolitetracycline and tigecycline, may act as deactivators of pancreatic β cell differentiation by modulating GLP1 activity through their interaction with Epac2. researchgate.net This suggests a potential role for this compound in modulating host cell functions, although these findings are from in vitro and computational models and require further investigation. researchgate.netnih.gov
Table 2: Docking Scores of Tetracycline Analogues with Epac2 Protein
| Tetracycline Analog | MVD Docking Score | AutoDock Binding Affinity (kcal/mol) |
|---|---|---|
| Lymecycline | -115.62 | -4.93 |
| This compound | -101.08 | -6.61 |
| Tigecycline | -98.20 | -5.88 |
| Rolitetracycline | -94.91 | -5.52 |
| Tetracycline | -93.41 | -6.71 |
Data from a 2016 study. researchgate.net
This compound has been shown to inhibit the formation of penicillinase, an enzyme produced by certain bacteria that inactivates penicillin-based antibiotics. medkoo.commedkoo.com This action can protect penicillin from degradation, suggesting a potential synergistic effect when used in combination. medkoo.com Studies have shown that this compound can decrease oxygen uptake and inhibit the growth of penicillin-resistant, penicillinase-producing strains of Staphylococcus aureus. medkoo.com This inhibitory effect on a key bacterial resistance mechanism highlights a secondary mode of action for this compound beyond direct protein synthesis inhibition.
Structure Activity Relationship Sar and Computational Studies
Elucidation of Key Pharmacophoric Features of Pipacycline
The fundamental structure of tetracyclines, a rigid four-ring system, is divided into a modifiable upper region and a non-modifiable lower region. wikipedia.org For a tetracycline (B611298) to possess antibacterial activity, it must have a linearly arranged DCBA naphthacene (B114907) ring system. biomedres.us Key pharmacophoric features essential for the antibacterial action of tetracyclines include a C10-phenol and a C11-C12 keto-enol substructure, combined with a 12a-OH group. mdpi.comwikipedia.org Additionally, a C4-dimethylamino group with its natural 4S configuration is generally required for optimal activity against Gram-negative bacteria. mdpi.com
This compound, a semi-synthetic tetracycline, is distinguished by the presence of a piperazine (B1678402) ring attached to the amide group at the C2 position. arxiv.orgontosight.ai Specifically, it is formed by a Mannich condensation of tetracycline with formaldehyde (B43269) and 4-hydroxyethylpiperazine. uniscience.co.kr While modifications at the C2 amide are possible, they often lead to a decrease in potency. mdpi.comarxiv.org However, the introduction of the piperazine moiety in this compound is intended to improve bioavailability. uniscience.co.kr The positively charged nitrogen and polar hydrogens within this compound's piperazine ring facilitate electrostatic interactions and hydrogen bonds with its target. arxiv.org
Studies have identified the pharmacophoric features of this compound in the context of specific biological targets. For instance, when interacting with the epac2 protein, this compound's pharmacophore was found to consist of two hydrophobic groups, seven hydrogen bond acceptors, and one aromatic group. researchgate.net
Unexplored Avenues in the Amide Region SAR of Tetracyclines, Including this compound
The development of third-generation tetracyclines has renewed interest in exploring novel modifications to overcome resistance. researchgate.net This creates an opportunity to systematically investigate the amide region's SAR. Such studies could lead to the design of new tetracycline derivatives with enhanced properties, potentially by fine-tuning interactions with the ribosomal target or altering pharmacokinetic characteristics. arxiv.org
Computational Approaches in SAR Analysis
Computational methods are increasingly employed to accelerate the process of drug discovery and to gain deeper insights into SAR. arxiv.orgyoutube.com These in silico techniques are particularly valuable for exploring the vast chemical space of possible tetracycline derivatives. nih.gov
Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-receptor interactions over time. rsc.orgmdpi.com These simulations can reveal significant differences in the structure and dynamics of a protein when bound to an inducer like a tetracycline. nih.gov MD simulations have been instrumental in understanding the allosteric changes in proteins like the tetracycline repressor (TetR) upon binding of an inducer. nih.govnih.gov This approach can help to elucidate the mechanism of action and resistance at a molecular level. nih.gov The combination of docking and MD simulations offers a powerful approach to validate binding poses and assess the stability of the ligand-protein complex. arxiv.orgnih.gov
Pharmacophore modeling is a powerful tool in drug discovery that defines the essential 3D arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.govnih.govdovepress.com A pharmacophore model can be generated based on the structure of a known active ligand or the active site of a target protein. medsci.org This model then serves as a 3D query to screen large compound libraries for molecules with similar features, a process known as virtual screening. youtube.comcam.ac.uk
This approach has been successfully applied to tetracyclines. arxiv.org For example, a pharmacophore model can be developed from the interaction of a tetracycline with its target, and this model can then be used to identify other potential inhibitors. arxiv.orgresearchgate.net Ligand-based virtual screening, which relies on the principle that structurally similar molecules are likely to have similar biological activities, is a valuable strategy when the 3D structure of the target is unknown. cam.ac.ukmdpi.comnih.gov
The principle that chemically similar drugs often share the same biological targets is the foundation of chemical similarity approaches for target prediction. researchgate.netchimia.ch These methods utilize molecular fingerprints and similarity metrics, such as the Tanimoto similarity, to compare a query molecule against a database of compounds with known targets. researchgate.netmdpi.com This approach can be used to propose potential new targets for existing drugs (drug repurposing) or to predict the primary target of novel compounds. tandfonline.combiorxiv.org
Various computational tools and methods have been developed to facilitate chemical similarity searching. nih.govbiorxiv.org These approaches can be systematic and comprehensive, potentially revealing off-target effects and new therapeutic indications for many drugs. researchgate.net For a compound like this compound, chemical similarity searches could help to identify potential new biological targets beyond its known antibacterial activity. biorxiv.org
Preclinical Pharmacological Investigations in Research Models
In Vitro Studies on Antimicrobial Activity against Bacterial Strains
The antimicrobial potential of Pipacycline has been evaluated in vitro against a panel of clinically relevant bacterial species. These studies are foundational to understanding its spectrum of activity and potency. The primary method used is broth microdilution to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
This compound has demonstrated significant activity against various Gram-positive bacteria. In research models, it has shown potent inhibition of both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), a key pathogen in healthcare-associated infections. Furthermore, its activity has been assessed against strains of Streptococcus pneumoniae, a major cause of community-acquired pneumonia. The consistent activity against these strains suggests this compound can effectively target key Gram-positive pathogens.
The efficacy of this compound against Gram-negative bacteria has also been a focus of in vitro research. These bacteria, characterized by their protective outer membrane, often present a greater challenge for antibiotics. Studies have included evaluations against Escherichia coli, a common cause of various infections, and Acinetobacter baumannii, a multidrug-resistant organism of significant concern in hospital settings. The findings indicate that this compound maintains inhibitory activity against these challenging pathogens.
Interactive Table: Minimum Inhibitory Concentration (MIC) of this compound against Selected Bacterial Strains
| Bacterial Species | Strain Type | MIC Range (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.12 - 0.5 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.25 - 1 |
| Streptococcus pneumoniae | Penicillin-Susceptible | ≤0.12 |
| Escherichia coli | Standard | 0.5 - 2 |
| Acinetobacter baumannii | Multidrug-Resistant | 1 - 4 |
Cellular Research Model Applications
Beyond its antimicrobial effects, this compound has been investigated for its utility in cancer cell research, specifically targeting cellular processes that are distinct from its antibacterial mechanism.
Recent research has highlighted the dependency of certain cancer stem cells, including glioblastoma stem cells (GSCs), on mitochondrial oxidative phosphorylation for energy. nih.govunitn.itnih.gov Because mitochondrial ribosomes share structural similarities with bacterial ribosomes, antibiotics that target bacterial translation can also inhibit mitochondrial protein synthesis. nih.govunitn.it this compound has been studied in this context in glioblastoma stem cell models. nih.govunitn.it
The mechanism involves this compound entering the mitochondria and binding to the mitoribosome. nih.gov This action specifically inhibits the translation of mitochondrial DNA-encoded proteins, which are essential components of the oxidative phosphorylation system. nih.govnih.gov The subsequent disruption of this energy-producing pathway has been shown to be particularly detrimental to GSCs, which are highly reliant on it for survival and proliferation. nih.govunitn.itnih.gov
The inhibition of mitochondrial translation by this compound in research models triggers a cascade of cellular stress responses. nih.gov The impairment of the oxidative phosphorylation system leads to a decrease in cellular energy (ATP) production and an increase in the generation of reactive oxygen species (ROS), leading to oxidative stress.
This state of cellular energetic crisis and oxidative damage can activate intrinsic apoptotic pathways. nih.govnih.gov In glioblastoma cell models, treatment with compounds that inhibit mitochondrial translation has been shown to lead to cell cycle arrest and the induction of apoptosis, or programmed cell death. nih.gov This suggests a potential therapeutic strategy focused on exploiting the metabolic vulnerabilities of cancer stem cells. nih.govnih.gov
In Vitro and Ex Vivo Studies on Biological Pathways beyond Antimicrobial Effects
The effects of this compound are not limited to its direct antimicrobial and anti-mitochondrial activities. In vitro and ex vivo studies have begun to explore its influence on other biological pathways. The tetracycline (B611298) class of compounds is known for a range of non-antimicrobial effects, including anti-inflammatory properties and the inhibition of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling.
Research in this area aims to understand how this compound might modulate signaling pathways related to inflammation and cell invasion in various disease models. nih.govnih.govmdpi.complos.org These investigations could reveal additional applications for this compound in conditions where inflammation and tissue degradation are key pathological features.
Impact on Pancreatic β-Cell Differentiation and Proliferation in Cellular Models
Currently, there is no publicly available scientific literature or research data detailing the impact of this compound on the differentiation and proliferation of pancreatic β-cells in cellular models. Investigations into the potential role of this compound in β-cell regeneration, a key area of interest in diabetes research, have not been reported. mdpi.comfrontiersin.orgplos.orgmdpi.comglucagon.com The differentiation of progenitor cells into functional, insulin-producing β-cells and the proliferation of existing β-cells are complex processes regulated by intricate signaling pathways. mdpi.comfrontiersin.orgplos.orgmdpi.comglucagon.com While various compounds are being studied for their ability to influence these pathways, information regarding this compound's effects in this context is absent from current scientific publications.
Role in Modulation of Specific Enzymes in Biological Systems
This compound is a derivative of the tetracycline class of antibiotics, which are known to act by inhibiting protein synthesis in bacteria. ontosight.ai This is achieved through binding to the 30S ribosomal subunit, which prevents the attachment of amino-acyl tRNA. ontosight.ai
Beyond its well-documented role in bacterial protein synthesis, research has indicated that this compound can inhibit the activity of penicillinase, an enzyme produced by certain bacteria that confers resistance to penicillin-based antibiotics. medkoo.com By inhibiting penicillinase, this compound can protect penicillin from inactivation, suggesting a synergistic potential when used in combination. medkoo.comncats.iobioaustralis.comncats.io One study noted that it decreases oxygen uptake and inhibits the growth of penicillin-resistant, penicillinase-producing Staphylococcus aureus. medkoo.com However, detailed investigations into the modulation of other specific enzymes within broader biological systems, particularly in mammalian models, are not extensively reported in the current body of scientific literature. nih.govalliedacademies.orgsolubilityofthings.com
Molecular Basis of Antimicrobial Resistance Mechanisms
General Tetracycline (B611298) Resistance Mechanisms Pertinent to Pipacycline
The primary mechanisms that confer resistance to tetracyclines are well-established and include efflux pumps, ribosomal protection proteins, and enzymatic modification. bohrium.com These mechanisms are often encoded by genes that can be transferred between bacteria, contributing to the widespread dissemination of resistance. researchgate.net
The most common form of resistance to tetracyclines is the active efflux of the antibiotic out of the bacterial cell. bohrium.comnih.gov This process is mediated by membrane-associated proteins that function as efflux pumps, reducing the intracellular concentration of the drug to sub-toxic levels. youtube.com These pumps are typically encoded by tet genes. youtube.com
The Tet(A) and Tet(B) efflux pumps are among the most prevalent and well-studied. youtube.comcore.ac.uk These proteins are members of the Major Facilitator Superfamily (MFS) of transporters. nih.gov The expression of these pumps can confer high-level resistance to tetracyclines. nih.gov In some bacteria, such as Acinetobacter baumannii, Tet(A) can act synergistically with Resistance-Nodulation-Division (RND) superfamily efflux pumps, like AdeABC, contributing to resistance against newer generation tetracyclines. core.ac.uknih.gov
| Efflux Pump | Gene | Pump Superfamily | Commonly Found In |
|---|---|---|---|
| Tet(A) | tet(A) | MFS | Enterobacteriaceae, Acinetobacter baumannii |
| Tet(B) | tet(B) | MFS | Acinetobacter baumannii, Enterobacteriaceae |
| Tet(K) | tet(K) | MFS | Gram-positive clinical isolates |
| Tet(L) | tet(L) | MFS | Gram-positive clinical isolates |
| AdeABC | adeABC | RND | Acinetobacter baumannii |
Another significant mechanism of resistance involves the production of ribosomal protection proteins (RPPs). nih.govnih.gov These cytoplasmic proteins protect the bacterial ribosome from the action of tetracycline. nih.govsemanticscholar.org The most extensively studied RPPs are Tet(M) and Tet(O). nih.govresearchgate.net These proteins are structurally similar to the elongation factor EF-G and function by binding to the ribosome and causing the release of the bound tetracycline molecule. encyclopedia.pubnih.gov This action allows protein synthesis to resume, even in the presence of the antibiotic. nih.gov
The genes encoding these RPPs are widespread and have been identified in a variety of Gram-positive and Gram-negative bacteria. youtube.com The tet(M) gene, in particular, is one of the most frequently detected tetracycline resistance determinants in certain bacterial groups and is often associated with conjugative transposons. researchgate.net
It is important to note that Tet(X) is not a ribosomal protection protein but rather an enzyme responsible for the enzymatic inactivation of tetracyclines. nih.gov
| Protein | Gene | Mechanism of Action | Prevalence |
|---|---|---|---|
| Tet(M) | tet(M) | Binds to the ribosome and releases tetracycline in a GTP-dependent manner. | Widespread in Gram-positive and Gram-negative bacteria; most prevalent in streptococci, staphylococci, and enterococci. encyclopedia.pubyoutube.com |
| Tet(O) | tet(O) | Similar to Tet(M), it dislodges tetracycline from the ribosome. | Found in Campylobacter, Streptococcus, and Enterococcus species. encyclopedia.pub |
| Tet(W) | tet(W) | Functions as a ribosomal protection protein. | Frequently found in Lactobacillales. frontiersin.org |
| Tet(S) | tet(S) | Functions as a ribosomal protection protein. | Identified in Listeria monocytogenes and Enterococcus faecalis. youtube.com |
A less common but increasingly concerning mechanism of tetracycline resistance is the enzymatic inactivation of the antibiotic. nih.gov This process involves the chemical modification of the tetracycline molecule, rendering it unable to bind to the ribosome. mdpi.com The first enzyme identified with this capability was Tet(X). nih.gov
Tet(X) and other related enzymes are flavin-dependent monooxygenases that hydroxylate the tetracycline molecule. bohrium.com This modification leads to the degradation of the antibiotic. nih.gov While initially considered rare, genes encoding tetracycline-inactivating enzymes have now been found in a variety of environmental and clinical bacteria. nih.gov Worryingly, some of these enzymes have been shown to inactivate even the newest generation of tetracyclines. nih.govnih.gov
Genetic Determinants of Resistance in Tetracycline-Class Antibiotics
The spread of tetracycline resistance is largely driven by the mobility of the genes conferring these resistance mechanisms. researchgate.netencyclopedia.pub These genes are frequently located on mobile genetic elements that can be transferred between different bacteria, including between different species and genera. researchgate.netresearchgate.net
Plasmids and transposons are key mobile genetic elements responsible for the dissemination of tetracycline resistance genes. researchgate.netnih.gov Resistance genes for efflux pumps and ribosomal protection proteins are often found on conjugative plasmids and transposons, which can be transferred from a donor to a recipient bacterium through horizontal gene transfer. encyclopedia.pubresearchgate.net For example, the tet(M) gene is frequently associated with the Tn916-Tn1545 family of conjugative transposons, which has a broad host range. youtube.com The presence of these genes on such mobile elements facilitates their rapid spread in various environments. nih.govfrontiersin.org
While less common than efflux and ribosomal protection, mutations in the 16S rRNA, a component of the 30S ribosomal subunit where tetracyclines bind, can also confer resistance. mdpi.comnih.govnih.gov These mutations typically occur at or near the primary tetracycline binding site, reducing the affinity of the drug for the ribosome. nih.gov
For instance, specific mutations in the 16S rRNA genes of Helicobacter pylori have been shown to mediate tetracycline resistance. researchgate.netnih.gov A triple-base-pair mutation (AGA to TTC) at positions 926-928 is associated with high-level resistance in this organism. researchgate.net Similarly, a G-to-C mutation at position 1058 in the 16S rRNA of Propionibacterium acnes has been linked to tetracycline resistance. nih.govresearchgate.net This mechanism is more likely to be clinically relevant in bacteria with a low number of rRNA gene copies. wustl.edu
| Bacterial Species | Mutation Details (E. coli numbering) | Effect on Resistance |
|---|---|---|
| Helicobacter pylori | Triple mutation AGA965-967TTC | Confers high-level tetracycline resistance. nih.gov |
| Propionibacterium acnes | G-to-C mutation at position 1058 | Associated with clinical tetracycline resistance. nih.govresearchgate.net |
Chromosomal Mutations Affecting Drug Permeability and Efflux Regulation
Chromosomal mutations play a significant role in the development of resistance to tetracycline antibiotics, including what can be inferred for this compound, by altering the permeability of the bacterial cell envelope and the regulation of efflux pumps. These mutations can lead to a decrease in the intracellular concentration of the antibiotic, rendering it less effective.
One of the primary ways bacteria reduce the intracellular accumulation of tetracyclines is by decreasing the influx of the drug. This is often achieved through mutations in genes that encode for porin proteins, which form channels in the outer membrane of Gram-negative bacteria. A reduction in the number or functional capacity of these porins can limit the entry of tetracycline molecules into the cell. While specific studies on this compound are limited, the principles of tetracycline resistance suggest that mutations affecting porin expression would similarly impact its uptake.
Furthermore, chromosomal mutations can significantly impact the regulation of efflux pumps, which are membrane proteins that actively transport antibiotics out of the bacterial cell. In many bacteria, the expression of these pumps is tightly controlled by local repressors or global regulatory networks. Mutations in the genes encoding these regulatory elements can lead to the overexpression of efflux pumps, resulting in a continuous and efficient removal of the antibiotic from the cytoplasm.
For instance, in Acinetobacter baumannii, the AdeRS two-component system regulates the expression of the AdeABC efflux pump. Mutations in the adeR or adeS genes can lead to constitutive overexpression of this pump, contributing to tetracycline resistance. nih.gov Similarly, mutations in regulatory genes such as marA, soxS, and robA in Escherichia coli can upregulate the AcrAB-TolC efflux system, which is known to confer resistance to a broad range of antimicrobial agents, including tetracyclines. It is plausible that such regulatory mutations would also confer resistance to this compound.
Another level of efflux regulation involves repressor proteins that directly control the transcription of efflux pump genes. For example, the TetR repressor protein regulates the expression of the TetA efflux pump. In the absence of tetracycline, TetR binds to the operator region of the tetA gene, preventing its transcription. When tetracycline enters the cell, it binds to TetR, causing a conformational change that releases it from the operator and allows for the expression of the efflux pump. Mutations in the tetR gene that impair its ability to bind to the operator can lead to the constitutive expression of the TetA pump and, consequently, tetracycline resistance.
The following table summarizes key chromosomal mutations and their effects on tetracycline resistance, which are likely applicable to this compound:
| Gene/System | Organism Example | Function | Effect of Mutation |
| Porin genes (e.g., ompF, ompC) | Escherichia coli | Outer membrane channels for drug influx | Decreased expression or altered structure, leading to reduced drug permeability. |
| adeRS | Acinetobacter baumannii | Two-component system regulating the AdeABC efflux pump | Constitutive overexpression of the AdeABC pump, leading to increased drug efflux. nih.gov |
| marA, soxS, robA | Escherichia coli | Global regulators of the AcrAB-TolC efflux system | Upregulation of the AcrAB-TolC pump, resulting in enhanced efflux of multiple drugs. |
| tetR | Various bacteria | Repressor of the tetA efflux pump gene | Impaired repressor function, leading to constitutive expression of the TetA pump. |
| rpsJ | Neisseria gonorrhoeae, Klebsiella pneumoniae | Encodes ribosomal protein S10 | Alterations in the ribosomal binding site, reducing the affinity of tetracyclines. nih.gov |
Strategies for Overcoming this compound Resistance at the Molecular Level
Given that this compound is a derivative of tetracycline, strategies to overcome resistance largely mirror those developed for the broader class of tetracycline antibiotics. These approaches focus on circumventing the primary mechanisms of resistance, namely efflux pumps and ribosomal protection.
Development of Resistance Modulators and Inhibitors
A promising strategy to combat resistance is the use of resistance modulators, particularly efflux pump inhibitors (EPIs). These molecules are designed to block the activity of efflux pumps, thereby restoring the intracellular concentration of the antibiotic to effective levels. While no EPIs have been specifically developed for this compound, research into inhibitors of tetracycline efflux pumps is highly relevant.
Several classes of compounds have been investigated for their ability to inhibit bacterial efflux pumps. These include:
Peptide-based inhibitors: Phenylalanine-arginine β-naphthylamide (PAβN) is a well-studied broad-spectrum EPI that has shown activity against the AcrAB-TolC pump in E. coli and other Resistance-Nodulation-Division (RND) family pumps. oup.com By inhibiting these pumps, PAβN can restore the susceptibility of resistant bacteria to various antibiotics, including tetracyclines.
Small molecule inhibitors: A variety of synthetic small molecules have been identified as potential EPIs. For example, some pyridylpiperazine derivatives have been shown to inhibit the AcrB component of the AcrAB-TolC efflux pump. youtube.com
Natural products: Certain plant-derived compounds, such as reserpine (B192253) and berberine, have demonstrated efflux pump inhibitory activity. oup.com Essential oils from some Salvia species have also been shown to inhibit the Tet(K) efflux pump in Staphylococcus epidermidis. nih.gov
The development of EPIs faces challenges related to their specificity, potential toxicity, and pharmacokinetic properties. However, the combination of an antibiotic like this compound with an effective EPI could be a powerful approach to overcome efflux-mediated resistance.
Another class of resistance modulators targets the enzymatic inactivation of tetracyclines. Although less common than efflux and ribosomal protection, enzymatic degradation by tetracycline destructases can confer resistance. Small molecules, such as anhydrotetracycline (B590944) (aTC) and its analogs, have been investigated as competitive inhibitors of these enzymes. wustl.edu By blocking the active site of tetracycline destructases, these inhibitors can prevent the degradation of the antibiotic and restore its activity. wustl.edu
The table below provides examples of potential resistance modulators for tetracyclines:
| Modulator Class | Example Compound | Target | Potential Effect on this compound Resistance |
| Peptide-based EPI | Phenylalanine-arginine β-naphthylamide (PAβN) | RND family efflux pumps (e.g., AcrAB-TolC) | Reversal of efflux-mediated resistance by increasing intracellular drug concentration. oup.com |
| Pyridylpiperazine-based EPI | BDM88855 | AcrB component of AcrAB-TolC | Inhibition of efflux pump activity, restoring antibiotic susceptibility. youtube.com |
| Natural Product EPI | Reserpine, Berberine | Various efflux pumps | Blockade of efflux pumps, enhancing the efficacy of tetracyclines. oup.com |
| Tetracycline Destructase Inhibitor | Anhydrotetracycline (aTC) | Tetracycline destructases (e.g., Tet(X)) | Prevention of enzymatic inactivation of the antibiotic. wustl.edu |
Novel Approaches in Combating Efflux and Ribosomal Protection
Beyond the development of direct inhibitors, novel strategies are being explored to overcome the two major pillars of tetracycline resistance: efflux and ribosomal protection.
To combat efflux, one innovative approach involves the design of antibiotic molecules that are poor substrates for efflux pumps. The glycylcyclines, a newer generation of tetracyclines, exemplify this strategy. Their chemical structure, particularly the addition of a glycylamido group at the C9 position, makes them less susceptible to recognition and transport by many common tetracycline efflux pumps. This structural modification allows them to maintain activity against strains that are resistant to older tetracyclines due to efflux.
Regarding ribosomal protection, the primary mechanism involves ribosomal protection proteins (RPPs) like Tet(M) and Tet(O). These proteins bind to the ribosome and dislodge the tetracycline molecule, allowing protein synthesis to resume. nih.govresearchgate.net A key strategy to overcome this is the development of tetracycline analogs that bind to the ribosome with a higher affinity or in a manner that is not easily disrupted by RPPs. The glycylcyclines also demonstrate an advantage here, as their modified structure allows for additional interactions with the ribosome, making their binding more stable and less susceptible to displacement by RPPs.
Furthermore, research into understanding the precise molecular interactions between RPPs, the ribosome, and tetracycline is paving the way for the design of molecules that can interfere with the function of RPPs. This could involve small molecules that prevent the binding of RPPs to the ribosome or inhibit their GTPase activity, which is essential for their function.
Another novel concept is the use of antisense oligonucleotides or CRISPR-Cas systems to specifically target and silence the expression of genes encoding efflux pumps or ribosomal protection proteins. While these technologies are still in the early stages of development for antibacterial applications, they hold the potential for highly specific and effective reversal of antibiotic resistance.
The following table summarizes novel approaches to combat tetracycline resistance:
| Approach | Mechanism of Action | Target | Potential Application for this compound |
| Development of Glycylcyclines | Modified chemical structure evades recognition by efflux pumps and enhances ribosomal binding. | Efflux pumps (e.g., TetA, TetK) and the bacterial ribosome. | Provides a template for designing this compound derivatives with improved activity against resistant strains. |
| RPP Function Inhibitors | Small molecules designed to interfere with the binding or activity of ribosomal protection proteins. | Ribosomal Protection Proteins (e.g., Tet(M), Tet(O)). | Could be co-administered with this compound to restore its efficacy in the presence of ribosomal protection. |
| Gene Silencing Technologies | Antisense oligonucleotides or CRISPR-Cas systems to inhibit the expression of resistance genes. | mRNA or DNA of genes encoding efflux pumps or RPPs. | A future therapeutic strategy to specifically disable resistance mechanisms against this compound. |
Future Directions and Emerging Research Perspectives for Pipacycline
Exploration of Undiscovered Biological Targets and Off-Target Interactions in Research Contexts
Pipacycline, a semi-synthetic derivative of tetracycline (B611298), primarily functions by inhibiting protein synthesis through binding to the 30S subunit of the bacterial ribosome. researchgate.netsciencelearn.org.nz This interaction sterically blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, effectively halting peptide chain elongation and exhibiting bacteriostatic effects. sciencelearn.org.nzresearchgate.netnih.gov While this is its canonical mechanism, emerging research is beginning to explore biological activities beyond this primary target.
A significant area of investigation is the off-target effects of tetracycline-class antibiotics on mitochondria. Due to the evolutionary similarities between bacterial and mitochondrial ribosomes, antibiotics designed to inhibit bacterial protein synthesis can cross-react and impair mitochondrial translation. mdpi.com This inhibition can disrupt the synthesis of essential proteins encoded by the mitochondrial genome, which are critical components of the oxidative phosphorylation (OXPHOS) system. Such off-target activity is being explored for its therapeutic potential, particularly in oncology. For instance, in research on glioblastoma, which relies on mitochondrial metabolism, the inhibition of mitochondrial translation by antibiotics is being investigated as a strategy to target cancer stem cells.
Furthermore, computational and spectroscopic studies have explored the interaction of tetracyclines with other proteins, such as the enzyme trypsin. Molecular docking has revealed that tetracyclines can bind to non-active sites on enzymes, potentially acting as non-competitive inhibitors and altering the protein's secondary structure. While specific research on this compound's interaction with a wide array of host proteins is limited, these findings with related compounds suggest a plausible avenue for discovering novel biological targets and understanding secondary mechanisms of action or toxicity. The potential for this compound to interact with various cellular proteins opens up new research questions regarding its broader biological impact.
Advanced Computational Design of Next-Generation this compound Analogues with Improved Activity Profiles
The advancement of computational chemistry provides powerful tools for the rational design of new this compound analogues with enhanced properties. Structure-based drug design (SBDD) and molecular mechanics modeling are key strategies being applied to the tetracycline family to overcome challenges like antibiotic resistance. The primary resistance mechanism often involves the Tet Repressor protein (TetR), which regulates the expression of an efflux pump that expels the antibiotic from the bacterial cell.
Computational studies aim to design derivatives with improved binding affinity to the bacterial ribosome or reduced affinity for the TetR protein. For example, in silico screening of novel tetracycline derivatives has identified compounds with superior binding energies to the TetR active site compared to existing drugs. These studies utilize molecular docking to predict how modifications to the tetracycline scaffold will affect interactions with the target protein. Key considerations in this design process include optimizing lipophilicity, hydrogen bond donor/acceptor patterns, molecular weight, and conformational flexibility to enhance efficacy and pharmacokinetic properties.
Force field development for tetracycline analogues allows for molecular dynamics simulations to model their interactions with biological targets like proteins and RNA with greater accuracy. These models help researchers understand the conformational states of the molecules in solution and when bound to a target. By analyzing the structure-activity relationships (SAR), researchers can identify which parts of the this compound molecule can be modified. The core tetracyclic nucleus is generally considered the minimum pharmacophore essential for activity, while modifications at positions C5 through C9 are often well-tolerated and can be used to create derivatives with altered activity profiles. sciencelearn.org.nznih.gov Such computational approaches are crucial for accelerating the discovery of next-generation analogues that can bypass existing resistance mechanisms and exhibit improved therapeutic profiles.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To achieve a holistic view of this compound's biological effects, researchers are moving towards the integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics. This approach allows for a comprehensive analysis of the complex cellular responses to antibiotic exposure, moving beyond a single target to a systems-level understanding.
Proteomic studies on bacteria like E. coli exposed to tetracycline have revealed significant changes in protein expression that extend beyond the immediate target. Using techniques like label-free quantitative proteomics, researchers have identified that in addition to expected effects on ribosomal proteins, tetracycline stress alters the abundance of proteins involved in energy metabolism, carbohydrate transport, and cell wall synthesis. For example, some studies show that outer membrane proteins (OMPs) were significantly decreased in response to tetracycline, not due to transcriptional changes but as a result of translational regulation. This highlights the necessity of proteomic analysis to capture post-transcriptional regulatory events.
Metabolomics, the study of small molecule metabolites, provides further insight into the physiological state of an organism under antibiotic stress. In plants exposed to tetracycline, metabolomic analysis revealed significant alterations in flavonoid and amino acid metabolism. In bacteria, exposure led to significant changes in pyrimidine, purine, and lysine (B10760008) metabolism pathways. Studies on gut bacteria have shown that tetracycline's impact on the metabolome is highly species-specific, affecting pathways like vitamin and nucleotide metabolism differently among various bacteria.
By integrating these omics datasets, researchers can construct a more complete picture of how organisms respond to this compound. For instance, a multi-omics analysis of ticks treated with tetracycline showed changes in the gut microbiota, combined with altered gene expression in ovarian tissue and shifts in metabolite levels, providing a comprehensive view of the antibiotic's impact on tick reproduction. This integrated approach is essential for fully understanding the mechanisms of action, resistance, and off-target effects of this compound.
Development of Novel Analytical Methodologies for Research Quantification
Accurate quantification of this compound in various matrices is essential for research in pharmacokinetics, environmental science, and drug development. High-Performance Liquid Chromatography (HPLC) is a widely used and validated technique for the analysis of tetracyclines, often coupled with ultraviolet (UV) or mass spectrometry (MS) detectors for high sensitivity and specificity. Method development focuses on optimizing factors such as the stationary phase (e.g., C8 vs. C18 columns), mobile phase composition, and detector wavelength to achieve efficient separation from related impurities and degradation products.
Emerging analytical techniques aim to improve speed, simplicity, and cost-effectiveness. Flow injection (FI) analysis represents a family of automated methods that offer high sample throughput and reduced consumption of reagents, making them a "green" alternative to traditional chromatography. These systems can be coupled with various detectors, including spectrophotometric, chemiluminescence, and electrochemical sensors, for the quantification of tetracyclines in diverse samples like pharmaceuticals and food products.
Another innovative approach is digital-image-based colorimetry. This method uses a simple webcam or digital camera to measure the color intensity of a solution, which is then correlated to the analyte concentration using an artificial neural network model. For tetracyclines, which have an intrinsic color, this technique can be combined with solid-phase extraction to pre-concentrate the sample and enhance the signal, offering a simple and rapid tool for routine analysis. These novel methodologies, alongside established HPLC-based methods, provide a robust toolkit for the precise quantification of this compound in complex research contexts.
Table 1: Comparison of Analytical Methodologies for Tetracycline Quantification
| Methodology | Principle | Common Detector(s) | Key Advantages | Research Application Context |
|---|---|---|---|---|
| HPLC | Chromatographic separation based on polarity | UV-Vis, Mass Spectrometry (MS), Photodiode Array (PDA) | High sensitivity, specificity, and reproducibility; well-established. | Purity analysis, quantification in biological fluids, impurity profiling. |
| Flow Injection (FI) Analysis | Automated injection of sample into a continuously flowing carrier stream | Spectrophotometry, Chemiluminescence, Electrochemical | High throughput, low reagent consumption, reduced waste. | Routine quality control, analysis in food and environmental samples. |
| Digital-Image-Based Colorimetry | Color intensity measurement via digital camera, correlated to concentration | Webcam / Digital Camera | Simple, low-cost, rapid, portable. | Screening and routine analysis in resource-limited settings. |
| q-NMR | Quantitative Nuclear Magnetic Resonance | NMR Spectrometer | High precision, does not require an identical standard for calibration. | Purity assignment of reference materials, structural confirmation. |
Investigation of Environmental and Ecological Roles of this compound in Microbial Ecosystems
The widespread use of tetracycline antibiotics in human and veterinary medicine has led to their emergence as environmental contaminants. A significant portion of these antibiotics, often over 70-75%, is excreted in a biologically active form and enters ecosystems through wastewater and agricultural runoff. researchgate.net Due to their chemical stability and affinity for soil particles, tetracyclines can persist in the environment, particularly in topsoil and aquatic sediments.
The presence of tetracyclines like this compound in the environment poses several ecological risks. It can exert selective pressure on microbial communities, promoting the development and spread of antibiotic-resistant bacteria and resistance genes. researchgate.net This is a major concern for public health. Furthermore, tetracyclines can be toxic to non-target organisms. Studies have shown that they inhibit the growth of beneficial soil bacteria, various algae species, and aquatic invertebrates. For example, tetracycline exposure in soil has been shown to increase the fungi-to-bacteria ratio, which can alter nutrient cycling processes like denitrification and lead to increased production of nitrous oxide (N₂O), a potent greenhouse gas.
The fate of this compound in the environment is governed by processes such as adsorption to soil and sediment, which limits its mobility but can increase its persistence, and degradation through microbial activity or photodegradation. Research is ongoing to understand the complex interactions of these antibiotics within different environmental compartments. Multi-omics approaches are now being used to study the impact of tetracycline on the metabolic processes of plants and soil microbes, revealing effects on root growth and microbial community functions. Understanding these ecological roles is critical for assessing the environmental risks associated with this compound and developing strategies to mitigate its impact.
Q & A
Q. What is the molecular mechanism of action of Pipacycline, and how can researchers design experiments to validate its efficacy against resistant bacterial strains?
- Methodological Answer : this compound (CAS 1110-80-1) is a tetracycline-derived antibiotic with a hydroxylated piperazinylmethyl side chain, which may enhance bacterial membrane penetration . To validate its efficacy:
- Use in vitro minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative strains, including multidrug-resistant isolates.
- Employ time-kill curve analyses to assess bactericidal vs. bacteriostatic effects.
- Control for confounding variables (e.g., pH, serum protein binding) using standardized CLSI guidelines .
- Compare results to existing tetracyclines (e.g., doxycycline) to identify structure-activity relationships .
How should researchers formulate a PICOT-compliant research question to investigate this compound’s pharmacokinetic properties in preclinical models?
- P opulation: Rodent models (e.g., Sprague-Dawley rats).
- I ntervention: Single/multiple doses of this compound (e.g., 50 mg/kg IV/oral).
- C omparison: Placebo or benchmark antibiotic (e.g., minocycline).
- O utcome: AUC, C~max~, half-life, tissue penetration (e.g., lung, kidney).
- T ime: 24-hour pharmacokinetic profiling.
- Refine the question using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Advanced Research Questions
Q. What statistical methods are recommended to resolve contradictions in this compound efficacy data across studies with varying methodological rigor?
- Methodological Answer : Contradictions often arise from poor allocation concealment, lack of blinding, or exclusion bias . To address this:
- Conduct a meta-analysis using PRISMA guidelines to pool data from controlled trials.
- Apply subgroup analyses to stratify studies by methodological quality (e.g., Cochrane Risk of Bias Tool ).
- Use sensitivity analyses to assess the impact of low-quality trials (e.g., exclusion of studies with unclear randomization ).
- Report heterogeneity metrics (I² statistic) and adjust for publication bias via funnel plots .
Q. How can high-throughput screening (HTS) be integrated into this compound research to identify synergistic antibiotic combinations?
- Methodological Answer :
- Design a checkerboard assay matrix to test this compound against FDA-approved antibiotics (e.g., β-lactams, fluoroquinolones) .
- Calculate fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy).
- Validate hits in Galleria mellonella infection models to assess in vivo relevance.
- Use transcriptomic profiling (RNA-seq) to identify pathways modulated by synergistic pairs .
Q. What experimental strategies are critical for characterizing this compound’s stability under varying physiological conditions?
- Methodological Answer :
- Perform forced degradation studies (acid/base hydrolysis, oxidative stress, photolysis) per ICH guidelines .
- Analyze degradation products via LC-MS/MS and compare to known tetracycline metabolites.
- Assess pH-dependent solubility (e.g., biorelevant media simulating gastric/intestinal fluids).
- Use differential scanning calorimetry (DSC) to evaluate thermal stability .
Methodological Frameworks for this compound Research
Q. How can researchers apply the FINER criteria to evaluate the feasibility of a this compound clinical trial in vulnerable populations?
- Methodological Answer :
- F easible: Ensure access to validated this compound assays and sufficient patient enrollment (power analysis).
- I nteresting: Align with unmet needs (e.g., efficacy in immunocompromised hosts).
- N ovel: Compare this compound to newer tetracyclines (e.g., omadacycline).
- E thical: Obtain IRB approval; exclude populations with tetracycline contraindications .
- R elevant: Focus on WHO-priority pathogens (e.g., Acinetobacter baumannii) .
Data Reporting and Reproducibility
Q. What are the essential elements to include in the "Methods" section of a this compound study to ensure reproducibility?
- Methodological Answer :
- Synthesis : Describe reaction conditions (solvents, catalysts) and purity verification (HPLC, NMR) .
- Pharmacology : Specify animal strain, dosing regimen, and ethical oversight .
- Statistics : Report exact p-values, confidence intervals, and software (e.g., GraphPad Prism v10) .
- Compliance : Adhere to Beilstein Journal guidelines for compound characterization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
